Bis(bromoacetamide)-PEG2
Description
Contextualization within Polyethylene (B3416737) Glycol (PEG) Derivatization Chemistry
Polyethylene glycol (PEG) is a water-soluble, non-toxic, and biocompatible polymer. axispharm.com These properties have made it a cornerstone in the development of therapeutic drugs and research reagents. beilstein-journals.org The process of covalently attaching PEG chains to molecules, known as PEGylation, can enhance the solubility, stability, and pharmacokinetic profiles of peptides, proteins, and small molecule drugs. beilstein-journals.orgaxispharm.com
The utility of PEG is greatly expanded through the chemical modification of its terminal hydroxyl groups. beilstein-journals.org This derivatization can introduce a wide array of functional groups, tailoring the PEG molecule for specific applications. beilstein-journals.org Bis(bromoacetamide)-PEG2 is a prime example of such a derivative, where the terminal hydroxyls are converted into bromoacetamide functionalities. smolecule.com This conversion transforms the inert PEG backbone into a reactive tool for chemical biology. smolecule.comaxispharm.com
Significance as a Homobifunctional Crosslinking Reagent in Biomedical Research
In biomedical research, crosslinking agents are indispensable for studying protein-protein interactions, stabilizing protein structures, and creating complex biomolecular architectures. vwr.comfishersci.com Crosslinkers are categorized based on their reactive ends. Homobifunctional crosslinkers, such as this compound, possess two identical reactive groups. jenkemusa.comjenkemusa.com This allows for the one-step conjugation of molecules that have suitable reactive partners. windows.net
The bromoacetamide groups of this compound are particularly reactive towards sulfhydryl groups (thiols), found in cysteine residues of proteins. smolecule.comaxispharm.com The reaction, a thiol-alkylation, forms a stable thioether bond. smolecule.com While less reactive, the bromoacetamide groups can also react with primary and secondary amines. smolecule.com This dual reactivity towards both thiols and amines enhances its versatility. smolecule.com The PEG2 linker itself, a short chain of two ethylene (B1197577) glycol units, provides a defined spacer arm, which is crucial for controlling the distance between the cross-linked molecules. axispharm.com This property is valuable in applications such as creating hydrogels for tissue engineering and developing drug delivery systems. smolecule.comaxispharm.com
Evolution of Bromoacetamide-Functionalized PEG Reagents in Bioconjugation
The development of bromoacetamide-functionalized PEG reagents represents a significant advancement in bioconjugation chemistry. Early crosslinking agents often lacked water solubility, leading to challenges in biological systems. The incorporation of a PEG spacer addresses this issue, improving the solubility of both the reagent and the resulting conjugate. axispharm.comwindows.net
Bromoacetamide-PEG linkers are a class of reagents that leverage the reactivity of the bromoacetamide group with the beneficial properties of the PEG backbone. axispharm.com These linkers are available in various lengths, from short PEG chains like in this compound to much longer polymers. axispharm.comiris-biotech.deaxispharm.com This variation allows researchers to select a linker with the optimal spacer length for their specific application. Furthermore, heterobifunctional bromoacetamide-PEG reagents have been developed, featuring a bromoacetamide at one end and a different reactive group (like an NHS ester or a DBCO group) at the other, further expanding the toolkit for bioconjugation. broadpharm.combroadpharm.com The evolution of these reagents has provided researchers with a high degree of control over the creation of complex and functional biomolecular conjugates.
Structure
3D Structure
Properties
IUPAC Name |
2-bromo-N-[2-[2-[2-[(2-bromoacetyl)amino]ethoxy]ethoxy]ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18Br2N2O4/c11-7-9(15)13-1-3-17-5-6-18-4-2-14-10(16)8-12/h1-8H2,(H,13,15)(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPUHAHTZUQXONT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCNC(=O)CBr)NC(=O)CBr | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18Br2N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Modifications of Bis Bromoacetamide Peg2
General Synthetic Pathways for Bis(bromoacetamide)-PEG2
The most common route to this compound involves a two-step process starting from a PEG diol. First, the terminal hydroxyl groups of the PEG precursor are activated to create good leaving groups. Subsequently, these activated sites are reacted with a reagent to introduce the bromoacetamide moieties.
The initial step in synthesizing this compound is the activation of the terminal hydroxyl groups of the polyethylene (B3416737) glycol precursor. researchgate.net This is necessary because hydroxyl groups are poor leaving groups for nucleophilic substitution reactions. Activation transforms them into more reactive functional groups, facilitating the subsequent introduction of the bromoacetamide groups.
A common method for PEG activation involves converting the terminal hydroxyl groups into sulfonates, such as tosylates or mesylates. This is typically achieved by reacting the PEG diol with tosyl chloride (TsCl) or mesyl chloride (MsCl) in the presence of a base like pyridine (B92270) or triethylamine (B128534). The base neutralizes the HCl generated during the reaction.
Another approach to activation is the conversion of the terminal hydroxyl groups into halides, though this is less common for this specific synthesis. The key is to create a PEG intermediate with terminal groups that are readily displaced by an incoming nucleophile. A crucial intermediate for the synthesis of this compound is PEG-diamine, which can be synthesized from activated PEG-diols. mtak.hu
| Activation Method | Reagents | Base | Leaving Group |
| Tosylation | Tosyl Chloride (TsCl) | Pyridine, Triethylamine | Tosylate |
| Mesylation | Mesyl Chloride (MsCl) | Pyridine, Triethylamine | Mesylate |
This table presents common methods for the activation of polyethylene glycol precursors.
Once the PEG precursor has been activated, or more commonly, converted to a PEG-diamine, the bromoacetamide functional groups can be introduced. This is typically achieved through an acylation reaction. For instance, PEG-diamine can be reacted with bromoacetyl chloride or bromoacetic anhydride. In this reaction, the nucleophilic amine groups at the termini of the PEG chain attack the electrophilic carbonyl carbon of the bromoacetylating agent.
This reaction is usually carried out in an inert solvent and in the presence of a non-nucleophilic base to scavenge the acid byproduct (e.g., HCl) generated during the reaction. The result is the formation of stable amide bonds, yielding the final this compound product. irphouse.com The bromoacetamide groups are reactive towards nucleophiles, particularly the sulfhydryl groups of cysteine residues in proteins. precisepeg.comaxispharm.com
| PEG Intermediate | Bromoacetylating Agent | Byproduct |
| PEG-Diamine | Bromoacetyl chloride | HCl |
| PEG-Diamine | Bromoacetic anhydride | Bromoacetic acid |
This table outlines the reagents for the introduction of bromoacetamide functional groups onto a PEG intermediate.
Synthesis of Bromoacetamide Raw Materials
Bromoacetamide, the key functional group in this compound, can be synthesized through various methods. One common approach involves the bromination of acetic acid to form bromoacetic acid, which is then converted to an acyl chloride or ester. google.com This intermediate is subsequently reacted with ammonia (B1221849) (ammonification) to produce bromoacetamide. google.com
Another method is the direct bromination of acetamide (B32628). For example, N-bromoacetamide can be prepared by reacting acetamide with bromine in the presence of a base such as potassium hydroxide (B78521). orgsyn.org It is important to note that different isomers, such as N-bromoacetamide and 2-bromoacetamide, can be formed depending on the reaction conditions. For the synthesis of this compound, a 2-bromoacetylating agent is required.
A detailed procedure for synthesizing bromoacetamides involves adding a solution of a cyanomethylbenzamide in a saturated aliphatic carboxylic acid, like glacial acetic acid, to bromine. google.com This method is reported to produce consistently high yields of the desired bromoacetamide. google.com
| Starting Material | Key Steps | Example Reagents |
| Acetic Acid | Bromination, Acyl chlorination/Esterification, Ammonification | Bromine, Thionyl chloride/Ethanol, Ammonia google.com |
| Acetamide | Direct Bromination | Bromine, Potassium hydroxide orgsyn.org |
| Cyanomethylbenzamide | Addition to Bromine | Glacial acetic acid, Bromine google.com |
This table summarizes various synthetic routes for bromoacetamide raw materials.
Derivatization Strategies for Tailored this compound Variants
The synthetic pathways for this compound can be adapted to produce a variety of derivatives with tailored properties. These include heterobifunctional linkers with different reactive groups at each end and compounds with varying PEG spacer lengths and structures.
Heterobifunctional PEG linkers contain two different reactive groups at their termini, allowing for the sequential conjugation of two different molecules. jenkemusa.com The synthesis of a bromoacetamido-PEG linker with a second, different functional group (e.g., azide (B81097), alkyne, NHS ester) typically starts with a PEG diol. mdpi.comnih.gov
The key to creating a heterobifunctional PEG is the asymmetric modification of the PEG precursor. This is often achieved by monoprotecting one of the terminal hydroxyl groups, activating the other, and then introducing the first functional group. Following deprotection of the first end, the second, different functional group can be introduced. For example, a monotosylated PEG can be reacted with sodium azide to introduce an azide group, and the remaining hydroxyl group can then be converted to a bromoacetamide. mdpi.comepfl.ch This results in a Bromoacetamide-PEG-Azide linker, which can be used in "click chemistry" applications. precisepeg.com
| Example Heterobifunctional Linker | Functional Group 1 | Functional Group 2 | Potential Application |
| Bromoacetamido-PEG-Azide | Bromoacetamide | Azide | Thiol-alkylation and Click Chemistry broadpharm.com |
| Bromoacetamido-PEG-NHS ester | Bromoacetamide | N-hydroxysuccinimide ester | Thiol-alkylation and Amine acylation broadpharm.com |
| Bromoacetamido-PEG-Alkyne | Bromoacetamide | Alkyne | Thiol-alkylation and Click Chemistry |
This table provides examples of heterobifunctional bromoacetamido-PEG linkers and their potential applications.
The properties of Bis(bromoacetamide)-PEG linkers can be fine-tuned by varying the length and structure of the polyethylene glycol spacer. pepdd.cominterchim.fr The synthesis of analogs with different PEG lengths (e.g., PEG4, PEG6, PEG12) follows the same general synthetic pathway as for this compound, simply starting with the corresponding PEG diol of the desired molecular weight. jpt.comlifetein.comaxispharm.com
Longer PEG chains generally increase the hydrophilicity and hydrodynamic volume of the resulting conjugate. pepdd.com The length of the spacer can also influence the binding affinity and pharmacokinetic properties of bioconjugates. nih.gov
In addition to linear PEGs, branched PEG structures can also be employed. For instance, a branched PEG with multiple bromoacetamide groups can be synthesized from a core molecule like tris(hydroxymethyl)aminomethane. vectorlabs.com This allows for the crosslinking of multiple molecules.
| PEG Spacer Variation | Starting Material | Key Feature |
| Increased Length (e.g., PEG11) | PEG11-diol | Increased hydrophilicity and spacer arm length axispharm.com |
| Decreased Length (e.g., PEG1) | PEG1-diol | Shorter spacer arm length |
| Branched Structure | Tris(hydroxymethyl)aminomethane core | Multiple reactive sites for crosslinking vectorlabs.com |
This table illustrates how variations in the PEG spacer can be achieved and their key features.
Preparation of Bromoacetamide-Containing Cross-Linkers with Diverse Scaffolds
The synthesis of bromoacetamide-containing cross-linkers, including this compound, is centered on the bromoacetylation of precursor molecules featuring primary or secondary amine groups. This reaction allows for the introduction of the highly reactive bromoacetamide group, which is particularly effective for covalent conjugation with thiol-containing biomolecules. The versatility of this synthetic approach enables the creation of cross-linkers with a variety of structural scaffolds, tailored for specific applications in bioconjugation, drug delivery, and materials science.
The general synthetic strategy involves the reaction of an amine-terminated polyethylene glycol (PEG) derivative with a bromoacetylating agent, such as bromoacetyl bromide or bromoacetic acid N-hydroxysuccinimide ester (NBA-NHS), in an aprotic solvent in the presence of a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA). The base serves to neutralize the hydrobromic acid byproduct generated during the reaction. The reaction is typically performed at reduced temperatures (e.g., 0 °C) to control reactivity and minimize side reactions, followed by stirring at room temperature to ensure completion.
Linear Scaffolds: The most straightforward scaffold is the linear homobifunctional cross-linker, exemplified by this compound. The synthesis starts with a linear diamino-PEG, such as O,O'-Bis(2-aminoethyl)diethylene glycol. The bromoacetylation of both terminal amine groups yields the desired bis(bromoacetamide) product. This symmetrical structure is widely used for cross-linking applications where two thiol-containing molecules are to be bridged.
Multi-Arm Scaffolds: To create cross-linkers with higher valency, multi-arm PEG scaffolds are employed. These structures, such as 4-arm and 8-arm PEGs, are synthesized from core molecules like pentaerythritol (B129877) or hexaglycerol. jenkemusa.com The corresponding multi-arm amino-terminated PEGs serve as precursors for bromoacetylation. biochempeg.comnih.gov For instance, reacting a 4-arm PEG-Amine with a bromoacetylating agent yields a tetravalent cross-linker, 4-ArmPEG-Bromoacetamide. biochempeg.com These multi-arm structures are valuable in the formation of hydrogels and for creating densely functionalized nanoparticles. jenkemusa.com The synthesis follows the same fundamental principle of reacting the terminal amine groups with an excess of the bromoacetylating reagent.
Branched (Y-shaped) Scaffolds: Y-shaped or branched PEG derivatives offer unique steric properties compared to their linear counterparts. jenkemusa.comjenkemusa.comgoogle.com These structures consist of two linear PEG chains linked to a central core, which also presents a functional group for derivatization. jenkemusa.com The synthesis of a Y-shaped bromoacetamide PEG typically starts with a pre-formed Y-shaped PEG-Amine. The terminal amine is then subjected to bromoacetylation under standard conditions to introduce the thiol-reactive group. The branched architecture provides a greater hydrodynamic volume, which can be advantageous in applications like protein PEGylation by offering enhanced steric shielding. jenkemusa.com
Heterobifunctional Scaffolds: In addition to homobifunctional cross-linkers, heterobifunctional variants incorporating a bromoacetamide group alongside a different reactive moiety are of significant interest. These reagents allow for sequential conjugation reactions with different functional groups. For example, a Bromo-PEG-Amine linker can be synthesized, providing one thiol-reactive bromoacetamide group and one amine group that can react with activated esters or carboxylic acids. This allows for the precise, stepwise assembly of complex bioconjugates. The synthesis of such linkers involves orthogonal protection strategies to selectively modify one terminus of a PEG derivative at a time.
The diversity of available PEG scaffolds—from simple linear chains to complex multi-arm and branched architectures—allows for the precise design of bromoacetamide-containing cross-linkers to meet the specific geometric and functional requirements of advanced biomedical and biotechnological applications.
Purification and Isolation Techniques for Research-Scale Synthesis
The purification and isolation of this compound and related PEG-based cross-linkers from research-scale synthesis reaction mixtures are critical steps to ensure high purity and functionality of the final product. The reaction mixture typically contains the desired product, unreacted starting materials (e.g., amino-PEG), excess reagents (e.g., bromoacetylating agents), byproducts, and salts. The choice of purification technique depends on the physicochemical properties of the target molecule and the impurities to be removed, such as differences in size, charge, and hydrophobicity.
Size-Exclusion Chromatography (SEC): SEC is a widely used method for purifying PEG derivatives based on their hydrodynamic volume. nih.govwaters.com The technique is particularly effective at separating the higher molecular weight PEG product from smaller molecules like excess reagents and salt byproducts. However, its resolution may be insufficient to separate the desired bromoacetamide-PEG product from the unreacted amino-PEG starting material if their molecular weights are very similar. nih.govresearchgate.net For research-scale purifications, SEC is valuable for obtaining products with a narrow molecular weight distribution. nih.gov
Ion-Exchange Chromatography (IEC): IEC is a powerful technique for separating molecules based on differences in their net charge. nih.govnih.gov This method is highly effective for purifying bromoacetamide-PEG derivatives from their amine-terminated precursors. At a neutral or slightly acidic pH, the unreacted amino-PEG will be protonated and carry a positive charge, allowing it to bind to a cation-exchange resin. The final bromoacetamide product is neutral and will not bind, thus eluting in the flow-through. Conversely, anion-exchange chromatography can be used if impurities are negatively charged. IEC can achieve very high purity levels, often exceeding 99%, with good product recovery. nih.gov
Hydrophobic Interaction Chromatography (HIC): HIC separates molecules based on their hydrophobicity. nih.govresearchgate.net While PEG is generally considered hydrophilic, it possesses sufficient hydrophobicity to interact with HIC resins, especially at high salt concentrations. researchgate.net This technique can be used to separate PEG derivatives with different end-groups or to remove more hydrophobic or less hydrophobic impurities. nih.gov HIC has been successfully used to produce more size-homogeneous preparations of high molecular weight PEG derivatives, which can significantly improve the recovery and purity of the final product. nih.gov
Precipitation: Precipitation is a simple, scalable, and cost-effective method for the initial purification and isolation of PEG derivatives. biopharminternational.comtandfonline.commdpi.com PEGs are soluble in solvents like dichloromethane, acetonitrile, and water, but are insoluble in diethyl ether and cold isopropanol. By adding a non-solvent to a solution of the reaction mixture, the PEG-containing product can be selectively precipitated, leaving smaller impurities in the supernatant. This method is effective for removing salts and excess low-molecular-weight reagents. The efficiency of precipitation can be influenced by factors such as PEG concentration, molecular weight, and temperature, with reported yields often reaching 90% or higher. biopharminternational.comtandfonline.com
Below are data tables summarizing the typical performance of these purification techniques for PEG derivatives.
| Technique | Separation Principle | Effective For Removing | Typical Purity | Typical Yield | Advantages | Limitations |
|---|---|---|---|---|---|---|
| Size-Exclusion Chromatography (SEC) | Hydrodynamic Volume (Size) | Excess reagents, salts, low MW byproducts | >95% | Variable, depends on resolution | Mild conditions, good for desalting | Poor resolution between species of similar size (e.g., product vs. starting material) nih.govresearchgate.net |
| Ion-Exchange Chromatography (IEC) | Net Charge | Charged precursors (e.g., Amino-PEG), charged byproducts | >99% nih.gov | 75-90% nih.govallumiqs.com | High resolution and purity, scalable | Requires charged impurities/product |
| Hydrophobic Interaction Chromatography (HIC) | Hydrophobicity | Impurities with different hydrophobicity, can improve size homogeneity | High | Good | Can separate based on end-group functionality researchgate.net | PEG itself can interact with the media, potentially complicating separation biopharminternational.com |
| Precipitating Agent | Parameter Varied | Effect on Yield | Effect on Purity | Reference Finding |
|---|---|---|---|---|
| Diethyl Ether | Volume of precipitant | Increases with volume to a plateau | Generally high for removing small molecules | Standard lab protocol for PEG isolation |
| PEG (as precipitant for other molecules) | PEG Concentration | Yield increases with PEG concentration | Purity may decrease at higher PEG concentrations due to co-precipitation of impurities biopharminternational.com | Precipitation with PEG-3350 resulted in higher recovery but also a higher burden of host cell protein impurities compared to PEG-6000. biopharminternational.com |
| PEG (as precipitant for other molecules) | Incubation Time | Can be optimized (e.g., 2h vs. overnight) | Shorter incubation (2h) surprisingly outperformed overnight incubation in some cases. nih.gov | The recovery efficiency of viruses varied significantly with different PEG precipitation procedures and incubation times. nih.gov |
Mechanistic Principles of Bis Bromoacetamide Peg2 Reactivity in Biological Systems
Nucleophilic Substitution Reactions of Bromoacetamide Moieties
The core chemical transformation involving the bromoacetamide groups of Bis(bromoacetamide)-PEG2 is the bimolecular nucleophilic substitution (SN2) reaction. In this mechanism, a nucleophile attacks the electrophilic methylene (B1212753) carbon (the carbon atom bonded to the bromine). Simultaneously, the bromide ion, which is a good leaving group, is displaced. This concerted process results in the formation of a new covalent bond between the nucleophile and the acetyl group of the bromoacetamide moiety.
The general scheme for this reaction can be represented as follows:
Nu:- + Br-CH2-CO-R → Nu-CH2-CO-R + Br-
Where Nu:- represents a biological nucleophile and R represents the PEG backbone of the this compound molecule. The efficiency and selectivity of this reaction are highly dependent on the nucleophilicity of the attacking species and the reaction conditions.
Thiol-Alkylation Reactions with Biological Thiols
The most prominent reaction of this compound in a biological context is the alkylation of thiol groups, particularly the side chain of cysteine residues in proteins. The deprotonated form of the thiol, the thiolate anion (R-S-), is a potent nucleophile and readily attacks the electrophilic carbon of the bromoacetamide group.
The reaction between a bromoacetamide moiety and a thiol group results in the formation of a highly stable thioether bond. This linkage is characterized by its resistance to cleavage under typical biological conditions, rendering the crosslink essentially irreversible. nih.gov The stability of the thioether bond is a significant advantage in applications where a permanent linkage between biomolecules is desired. The irreversibility of this bond contrasts with the reversible nature of some other crosslinking chemistries, such as those involving maleimides, which can undergo a retro-Michael addition. scienceasia.org
The reaction rate is highly dependent on the pH of the medium, as the concentration of the more nucleophilic thiolate anion increases with pH. The pKa of the cysteine thiol group is approximately 8.3, meaning that at physiological pH (around 7.4), a significant portion of the thiol groups are in the protonated, less reactive state. Increasing the pH to 8.0 or higher significantly enhances the reaction rate by increasing the population of thiolate anions. scienceasia.org
| Parameter | Influence on Thiol-Alkylation | Reference |
| Nucleophile | Thiolate anion (R-S-) is the reactive species. | scienceasia.org |
| pH | Reaction rate increases with pH, optimal at pH ≥ 8.0. | scienceasia.org |
| Bond Stability | Forms a highly stable and irreversible thioether bond. | nih.gov |
| Relative Reactivity | Slightly less reactive than iodoacetamides. | mit.edu |
Amine-Alkylation Reactions with Primary and Secondary Amines
Bromoacetamide moieties can also react with primary and secondary amines, such as the ε-amino group of lysine (B10760008) residues and the N-terminal α-amino group of proteins. Similar to the reaction with thiols, this proceeds via an SN2 mechanism where the amine acts as the nucleophile.
The reaction of a bromoacetamide with a primary amine results in the formation of a secondary amine linkage. If the target is a secondary amine, a tertiary amine is formed. It is important to note that this reaction does not form an amide bond. The nucleophilic nitrogen of the amine displaces the bromide on the alpha-carbon, forming a carbon-nitrogen bond.
This reaction is generally less favorable than thiol-alkylation. Studies comparing the reactivity of bromoacetyl functions have shown that the reaction with primary amines is significantly slower, by approximately two to three orders of magnitude, than the reaction with thiols, even at a pH of 9.0. nih.gov
Influence of Reaction Conditions on Selectivity and Efficiency
The selectivity and efficiency of the reactions of this compound are critically influenced by the reaction conditions, most notably pH.
The differential pH dependence of the nucleophilicity of thiols and amines allows for a degree of control over the reaction's selectivity. The pKa of the ε-amino group of lysine is around 10.5. At a pH of 8.0, the majority of lysine side chains are protonated and thus non-nucleophilic. In contrast, a significant fraction of cysteine residues are deprotonated to the reactive thiolate form at this pH. This difference in reactivity allows for the preferential targeting of cysteine residues over lysine residues by controlling the pH of the reaction buffer.
For optimal chemoselectivity towards thiols, the reaction is typically carried out at a pH of around 8.0. scienceasia.org At this pH, the rate of thiol alkylation is significant, while the reaction with amines is considerably slower. This pH-dependent selectivity is a key feature in the application of bromoacetamide-based crosslinkers in protein chemistry.
| Condition | Effect on Selectivity and Efficiency | Reference |
| pH | pH ≥ 8.0 favors reaction with thiols over amines, enhancing selectivity. | scienceasia.org |
| Temperature | Increasing temperature generally increases the reaction rate for both thiols and amines. | |
| Concentration | Higher concentrations of reactants lead to a faster reaction rate. | |
| Buffer | The choice of buffer can influence the pKa of the reactive residues and thus the reaction rate. |
Comparative Reactivity Profiles with Alternative Electrophilic Reagents
The utility and specificity of this compound as a crosslinking agent in biological systems are best understood by comparing the reactivity of its bromoacetamide functional groups against other commonly employed electrophilic reagents. The primary alternatives for targeting nucleophilic residues, particularly the thiol groups of cysteine, are reagents based on maleimide (B117702) and iodoacetamide (B48618) moieties. Each class of reagent possesses distinct profiles concerning reaction kinetics, pH dependence, selectivity, and the stability of the final conjugate.
Comparison with Maleimides
Maleimide-based reagents are widely used for thiol modification due to their high reactivity and specificity under certain conditions. However, significant differences exist when compared to bromoacetamides.
Reaction Mechanism and pH Dependence : The core difference lies in their reaction mechanisms. Bromoacetamides react with thiols via a bimolecular nucleophilic substitution (SN2) reaction. nih.gov In contrast, maleimides undergo a Michael addition reaction with thiols. This mechanistic difference underpins their distinct pH dependencies. Maleimides exhibit optimal reactivity and high selectivity for thiols within a narrow pH range of 6.5 to 7.5. vectorlabs.com Bromoacetamide groups, however, react more efficiently at a higher, more alkaline pH, typically around 9.0. nih.govresearchgate.net This differential pH sensitivity is a key feature that can be exploited for sequential conjugation strategies, where a maleimide reaction is performed at neutral pH, followed by a bromoacetamide reaction at alkaline pH. nih.gov
Kinetics and Selectivity : At neutral pH, maleimides react with thiols at a rate that is two to three orders of magnitude faster than that of bromoacetamides. nih.govresearchgate.net At pH 7.0, the reaction between a maleimide and a thiol is approximately 1,000 times faster than its reaction with an amine. vectorlabs.com While highly selective in their optimal pH range, maleimides can lose their specificity above pH 7.5, leading to competitive reactions with primary amines, such as the side chain of lysine. vectorlabs.com Bromoacetamides, conversely, maintain high chemoselectivity for thiols even at an elevated pH of 9.0, with minimal cross-reactivity observed with the amino groups of lysine or the imidazole (B134444) ring of histidine. nih.govresearchgate.net
Conjugate Stability : The stability of the resulting covalent bond is a critical distinction. The thioether bond formed by the reaction of a bromoacetamide is highly stable and considered irreversible. vectorlabs.comcreative-biolabs.com The thiosuccinimide adduct resulting from a maleimide-thiol conjugation, however, is susceptible to a retro-Michael reaction. vectorlabs.com This reversibility can lead to the transfer of the conjugated payload to other biological thiols, such as serum albumin, a phenomenon that can compromise the stability and targeting of antibody-drug conjugates (ADCs). vectorlabs.com
Comparison with Iodoacetamides
Iodoacetamide is another α-haloacetamide reagent that functions similarly to bromoacetamide but with notable differences in reactivity and specificity.
Reaction Mechanism and Stability : Like bromoacetamides, iodoacetamides react with the deprotonated thiolate anion of cysteine via an SN2 mechanism to form a stable and irreversible thioether bond. nih.govcreative-biolabs.com The fundamental mechanism involves the nucleophilic attack of the thiolate on the electrophilic carbon adjacent to the halogen, displacing the halide as a leaving group. nih.gov
Reactivity and Off-Target Effects : The principal difference between the two haloacetamides is the leaving group: iodide versus bromide. Iodide is a superior leaving group, which renders iodoacetamide a more reactive alkylating agent than bromoacetamide. nih.gov While this enhances the reaction rate, it may also increase the likelihood of off-target reactions. Studies have shown that iodine-containing reagents, including iodoacetamide and iodoacetic acid, can lead to significant side reactions, particularly the alkylation of methionine residues. nih.govresearchgate.net This lack of specificity can be problematic in complex biological samples, potentially leading to the modification of non-target proteins and interfering with downstream analysis in proteomics. nih.govresearchgate.net In terms of relative reactivity among common reagents, N-ethylmaleimide (NEM) has been shown to be more reactive than iodoacetamide (IAM). nih.gov
The following tables summarize the comparative profiles of these electrophilic reagents.
Table 1: Comparative Reaction Kinetics and Conditions
| Feature | Bromoacetamide | Maleimide | Iodoacetamide |
|---|---|---|---|
| Reaction Mechanism | SN2 Nucleophilic Substitution nih.gov | Michael Addition | SN2 Nucleophilic Substitution nih.gov |
| Optimal pH Range | ~8.0-9.0 nih.govresearchgate.net | 6.5 - 7.5 vectorlabs.com | ~8.0-8.5 nih.gov |
| Relative Reaction Rate | Slower vectorlabs.comnih.gov | Very Fast (100-1000x faster than bromoacetamide at neutral pH) nih.govresearchgate.net | Faster than Bromoacetamide, Slower than Maleimide nih.gov |
| Primary Target | Thiol (Cysteine) nih.gov | Thiol (Cysteine) vectorlabs.com | Thiol (Cysteine) nih.gov |
Table 2: Comparative Reaction Outcomes
| Feature | Bromoacetamide | Maleimide | Iodoacetamide |
|---|---|---|---|
| Product Bond Type | Stable Thioether vectorlabs.com | Thiosuccinimide vectorlabs.com | Stable Thioether creative-biolabs.com |
| Bond Stability | Irreversible vectorlabs.comcreative-biolabs.com | Reversible (via Retro-Michael reaction) vectorlabs.com | Irreversible creative-biolabs.com |
| Potential Side Reactions | Minimal with amines/histidine at optimal pH nih.govresearchgate.net | Reacts with amines (Lysine) at pH > 7.5 vectorlabs.com | Reacts with methionine, lysine, histidine nih.govnih.gov |
| Key Advantage | High bond stability; allows sequential reactions with maleimides vectorlabs.comnih.gov | Fast reaction rate; high selectivity at neutral pH vectorlabs.comnih.gov | High reactivity; forms stable bond creative-biolabs.com |
| Key Disadvantage | Slower reaction rate; requires higher pH vectorlabs.comnih.gov | Reversible bond can lead to conjugate exchange vectorlabs.com | Potential for off-target reactions (e.g., methionine) nih.govresearchgate.net |
Advanced Bioconjugation Strategies Utilizing Bis Bromoacetamide Peg2
Covalent Conjugation to Proteins and Peptides
The primary mechanism of action for Bis(bromoacetamide)-PEG2 in protein and peptide conjugation involves the specific reaction of its bromoacetamide groups with the sulfhydryl (-SH) side chains of cysteine residues. axispharm.comprecisepeg.com This reaction, a nucleophilic substitution, results in the formation of a stable thioether bond, covalently linking the PEG reagent to the protein or peptide.
A significant challenge in protein bioconjugation is achieving site-specificity to ensure the homogeneity and functionality of the final product. acs.org One powerful strategy to overcome this is the introduction of cysteine residues at specific, predetermined locations within a protein's amino acid sequence through genetic engineering. cam.ac.ukgoogle.com These engineered cysteines, often referred to as "unpaired" or "free" cysteines, provide unique reactive handles for conjugation without disrupting the native disulfide bonds that are crucial for protein structure and function. cam.ac.uknih.gov
This compound is an ideal reagent for modifying these engineered cysteine residues. The high reactivity of the bromoacetamide groups towards the thiol side chain of cysteine allows for efficient and selective conjugation at the engineered site. nih.gov This approach has been widely adopted in the development of antibody-drug conjugates (ADCs), where a cytotoxic drug is attached to a monoclonal antibody at a specific site to create a homogeneous therapeutic agent. nih.govresearchgate.net The bifunctional nature of this compound allows for the creation of well-defined, dimeric protein conjugates or the attachment of two separate molecules to a single protein.
Table 1: Comparison of Cysteine-Based Conjugation Strategies
| Strategy | Description | Key Advantages |
| Native Cysteine Modification | Targets naturally occurring cysteine residues. | No protein engineering required. |
| Engineered Cysteine Modification | Introduces cysteine residues at specific sites for conjugation. | High degree of site-specificity and homogeneity. cam.ac.uknih.gov |
| Disulfide Rebridging | Reduces native disulfide bonds and re-bridges the resulting thiols with a bifunctional reagent. | Maintains the overall structure of the protein. researchgate.net |
Many proteins, particularly antibodies, contain structurally important disulfide bonds formed by the oxidation of two cysteine residues. researchgate.net Disulfide rebridging is a technique that allows for the modification of these native disulfide bonds without permanently disrupting the protein's structure. researchgate.netnih.gov The process involves the selective reduction of a disulfide bond to yield two free sulfhydryl groups. A bis-electrophilic reagent, such as this compound, can then react with both of these thiols simultaneously, effectively "rebridging" the original disulfide bond with the PEG linker. researchgate.netnih.gov
This methodology offers a powerful way to achieve site-specific conjugation in proteins that lack free cysteine residues but possess accessible disulfide bonds. researchgate.net The resulting conjugate maintains a structure that is very similar to the native protein, which is often crucial for preserving its biological activity. This technique has been successfully applied to the generation of antibody conjugates with defined drug-to-antibody ratios (DARs). nih.gov
Performing bioconjugation reactions in complex biological mixtures, such as cell lysates or plasma, presents a significant challenge due to the presence of numerous potential off-target reaction sites. The inherent reactivity of the cysteine thiol group, particularly its nucleophilicity at physiological pH, provides a degree of natural specificity for reagents like this compound. nih.gov
To further enhance specificity, several strategies can be employed. One approach is to optimize the reaction conditions, such as pH. By maintaining the pH near the pKa of the target cysteine's sulfhydryl group (typically around 8.5), the reactivity of that specific cysteine can be maximized relative to other nucleophiles in the mixture. Additionally, the use of blocking agents to cap more exposed or reactive non-target cysteines prior to the addition of the specific crosslinker can improve the desired reaction's selectivity. The design of the protein itself, through site-directed mutagenesis to remove surface-accessible, non-essential cysteines, can also significantly reduce off-target conjugation. nih.gov
Macromolecular Crosslinking for Hydrogel and Polymer Network Formation
Hydrogels are three-dimensional polymer networks that can absorb and retain large amounts of water. nih.govscienceopen.com Their biocompatibility and tunable physical properties make them highly valuable for a range of biomedical applications, including tissue engineering, drug delivery, and as scaffolds for cell culture. nih.gov this compound can function as a crosslinking agent in the formation of hydrogels. axispharm.comprecisepeg.com
In this context, the two bromoacetamide groups of the molecule can react with sulfhydryl groups present on other polymer chains. For instance, if a polymer is functionalized with cysteine residues, the addition of this compound can covalently link these polymer chains together, leading to the formation of a crosslinked hydrogel network. nih.gov The length of the PEG spacer in the this compound molecule can be varied to control the crosslinking density and, consequently, the mechanical properties (e.g., stiffness) and swelling behavior of the resulting hydrogel. nih.gov This allows for the creation of "tunable" hydrogels with properties tailored for specific applications.
Surface Functionalization of Research Substrates and Nanomaterials
The modification of surfaces at the nanoscale is a critical aspect of nanotechnology and materials science. mdpi.comnih.gov this compound can be utilized to functionalize the surfaces of various substrates, including gold nanoparticles and other nanomaterials. nih.gov This surface modification can impart desirable properties, such as improved biocompatibility, reduced non-specific protein adsorption, and the introduction of specific functionalities for further conjugation. mdpi.comnih.gov
For example, a surface can first be modified to introduce free sulfhydryl groups. Subsequent reaction with this compound results in the covalent attachment of the PEG linker to the surface. One of the bromoacetamide groups will react with the surface thiol, leaving the other bromoacetamide group available for the conjugation of a biomolecule, such as a protein or peptide containing a free cysteine. google.com This strategy allows for the controlled and oriented immobilization of biomolecules on surfaces, which is essential for applications such as biosensors and targeted drug delivery systems. nih.govgoogle.com The PEG linker serves to extend the attached biomolecule away from the surface, which can help to maintain its native conformation and biological activity.
Orthogonal Bioconjugation Approaches with this compound Derivatives
Orthogonal bioconjugation refers to the ability to perform multiple, specific chemical reactions in the same reaction vessel without them interfering with one another. researchgate.net This is a powerful concept that allows for the construction of complex, multifunctional biomolecular conjugates.
While this compound itself is a homobifunctional reagent, its core structure can be modified to create heterobifunctional derivatives for use in orthogonal conjugation schemes. For example, a derivative could be synthesized that contains one bromoacetamide group and a second, different reactive group, such as an azide (B81097) or an alkyne for use in "click chemistry" reactions. researchgate.net
Such a heterobifunctional linker would allow for a two-step, orthogonal conjugation. First, the bromoacetamide group could be used to attach the linker to a cysteine residue on a protein. Then, the second reactive group (e.g., the azide) would be available for a highly specific click reaction with a molecule containing a complementary alkyne group. This approach enables the precise and modular assembly of complex biomolecular architectures.
Integration with Bioorthogonal Click Chemistry
The versatility of this compound can be significantly expanded by integrating its thiol-reactive capabilities with the high efficiency and specificity of bioorthogonal click chemistry. This is achieved through the use of heterobifunctional linkers that possess a bromoacetamide group at one terminus and a "clickable" handle, such as an azide or an alkyne, at the other. A prime example of such a reagent is Bromoacetamido-PEG-azide. lumiprobe.com This strategic combination allows for a sequential conjugation approach, enabling the precise assembly of complex bioconjugates.
The general strategy involves a two-step process:
Thiol-Alkylation: The bromoacetamide moiety of the heterobifunctional linker is first reacted with a sulfhydryl-containing biomolecule, such as a protein or peptide with an accessible cysteine residue. This reaction proceeds via a nucleophilic substitution mechanism, forming a stable thioether bond. lumiprobe.com
Bioorthogonal Click Reaction: The now-installed azide or alkyne handle is then available for a subsequent click reaction with a second molecule bearing the complementary functional group. This second molecule could be a fluorescent dye, a targeting ligand, a drug molecule, or another biomolecule. The most common click chemistry reaction employed in this context is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC), the latter of which is copper-free and thus highly biocompatible. lumiprobe.comnih.govbroadpharm.cominterchim.fr
This sequential approach offers several advantages over a one-pot conjugation strategy. It allows for the purification of the intermediate product after the initial thiol-alkylation step, which can help to improve the purity of the final bioconjugate. Furthermore, it provides greater control over the stoichiometry of the reaction, as the two conjugation steps can be optimized independently. The bioorthogonal nature of the click chemistry step ensures that the reaction is highly specific and does not interfere with other functional groups present on the biomolecules. nih.gov
The table below outlines a generalized protocol for a sequential thiol-alkylation and copper-free click chemistry reaction using a bromoacetamide-PEG-azide linker.
| Step | Procedure | Key Parameters |
| 1. Thiol-Alkylation | Dissolve the sulfhydryl-containing protein in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.2-8.0). Add a molar excess of the Bromoacetamido-PEG-azide linker. Incubate the reaction mixture at room temperature or 37°C for 1-4 hours. | pH: Slightly basic conditions (pH > 7.5) favor the deprotonation of the thiol group, increasing its nucleophilicity and reaction rate with the bromoacetamide. Molar Ratio: A 5- to 20-fold molar excess of the linker is often used to drive the reaction to completion. Temperature and Time: These parameters can be optimized to balance reaction efficiency with protein stability. |
| 2. Purification of Intermediate | Remove excess linker and byproducts using size-exclusion chromatography (SEC) or dialysis. | Method: SEC is effective for separating the higher molecular weight protein-PEG-azide conjugate from the smaller, unreacted linker. |
| 3. Copper-Free Click Chemistry (SPAAC) | To the purified protein-PEG-azide conjugate, add a molar excess of the alkyne-functionalized molecule (e.g., a DBCO-labeled dye). Incubate the reaction mixture at room temperature for 1-12 hours. | Reactants: Strain-promoted alkynes like dibenzocyclooctyne (DBCO) react efficiently with azides without the need for a copper catalyst. Molar Ratio: A 2- to 10-fold molar excess of the alkyne reagent is typically used. |
| 4. Final Purification | Purify the final bioconjugate using an appropriate chromatographic method (e.g., SEC, IEX, or HIC) to remove unreacted alkyne reagent and any potential side products. | Method: The choice of purification method will depend on the properties of the final conjugate. |
This modular approach, combining the reliability of thiol-alkylation with the efficiency of click chemistry, provides a powerful platform for the construction of well-defined and multifunctional bioconjugates for a wide range of applications.
Methodological Considerations for Bioconjugation Yield and Homogeneity
Achieving a high yield of a homogeneous bioconjugate is a critical goal in any bioconjugation strategy. Several factors must be carefully considered when using this compound to ensure the desired product is obtained with high purity and preserved biological activity.
Reaction Conditions:
The efficiency of the thiol-alkylation reaction is highly dependent on the reaction conditions. The pH of the reaction buffer is a crucial parameter, as the bromoacetamide group reacts preferentially with the deprotonated thiolate anion (S-). Therefore, maintaining a pH between 7.5 and 9.0 is generally recommended to facilitate the reaction. walshmedicalmedia.com However, the stability of the protein at higher pH must also be considered. The reaction temperature and incubation time are additional variables that can be optimized to maximize the conjugation yield while minimizing protein degradation.
The table below summarizes key reaction parameters and their impact on the bioconjugation outcome.
| Parameter | Recommended Range | Impact on Yield and Homogeneity |
| pH | 7.5 - 9.0 | Higher pH increases the concentration of the reactive thiolate anion, leading to a higher reaction rate. However, pH values above 9.0 may lead to side reactions with other nucleophilic amino acid residues (e.g., lysine) and can compromise protein stability. |
| Temperature | 4°C - 37°C | Higher temperatures generally increase the reaction rate, but can also lead to protein denaturation and aggregation. The optimal temperature is a balance between reaction efficiency and protein stability. |
| Reaction Time | 1 - 24 hours | Longer reaction times can lead to higher conjugation yields, but also increase the risk of protein degradation and side reactions. The reaction progress should be monitored to determine the optimal time. |
| Molar Ratio (Linker:Protein) | 5:1 to 50:1 | A molar excess of the linker is typically used to drive the reaction to completion. However, a very high excess can lead to non-specific modifications and increase the difficulty of purification. |
Influence of the PEG Linker:
The polyethylene (B3416737) glycol (PEG) spacer in this compound plays a significant role in the properties of the resulting bioconjugate. The short PEG2 linker provides a defined spacer length, which can be advantageous for applications where precise control over the distance between the conjugated molecules is important. However, the length of the PEG chain can also influence the bioconjugation process and the characteristics of the final product.
Longer PEG chains can increase the hydrodynamic radius of the conjugate, which can prolong its in vivo circulation time and reduce its immunogenicity. lumiprobe.com However, longer PEG chains may also introduce steric hindrance, potentially slowing down the conjugation reaction or interfering with the biological activity of the protein. researchgate.net In a study on the effects of PEG linker length on the in vitro bioactivity of interferon α-2a conjugates, it was found that while longer linkers were more reactive in terms of conjugation, they had an inverse effect on the bioactivity of the conjugate. researchgate.net
Purification and Characterization for Homogeneity:
A critical step in any bioconjugation workflow is the purification of the desired product to ensure homogeneity. The reaction mixture will typically contain the desired bioconjugate, unreacted protein, excess linker, and potentially side products. A variety of chromatographic techniques can be employed to separate these components.
Size-Exclusion Chromatography (SEC): This technique separates molecules based on their hydrodynamic radius. It is particularly effective for removing unreacted, low-molecular-weight linkers from the larger bioconjugate. acs.org
Hydrophobic Interaction Chromatography (HIC): HIC separates molecules based on their hydrophobicity. PEGylation can alter the surface hydrophobicity of a protein, which can be exploited for purification.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC is a high-resolution technique that can be used to separate closely related species, such as proteins with different degrees of PEGylation.
The homogeneity of the final product should be assessed using analytical techniques such as SDS-PAGE, which will show a shift in the molecular weight of the conjugated protein, and mass spectrometry, which can confirm the precise mass of the bioconjugate and determine the number of attached linkers. walshmedicalmedia.comenovatia.com
The following table provides a comparison of common purification techniques for PEGylated proteins.
| Purification Technique | Principle of Separation | Advantages | Disadvantages |
| Size-Exclusion Chromatography (SEC) | Hydrodynamic Radius | Effective for removing small molecule reagents. Gentle conditions preserve protein activity. | Low resolution for separating species with similar sizes (e.g., different degrees of PEGylation). |
| Ion-Exchange Chromatography (IEX) | Net Charge | High resolving power for separating molecules with different charge properties. High capacity. | The charge of the protein may not be significantly altered by PEGylation, limiting separation efficiency. |
| Hydrophobic Interaction Chromatography (HIC) | Hydrophobicity | Can separate species with subtle differences in surface hydrophobicity. Gentle conditions. | Can be difficult to predict the behavior of the bioconjugate. |
| Reversed-Phase HPLC (RP-HPLC) | Polarity/Hydrophobicity | High resolution for separating closely related species. | Can use denaturing conditions (organic solvents) which may not be suitable for all proteins. |
By carefully controlling the reaction conditions, selecting the appropriate PEG linker, and employing a robust purification and characterization strategy, it is possible to produce high-yield, homogeneous bioconjugates using this compound for a wide range of advanced applications.
Applications in Protein and Peptide Engineering Research
Modulation of Protein and Peptide Stability and Solubility
The introduction of crosslinks using reagents like Bis(bromoacetamide)-PEG2 can significantly impact the structural stability and solubility of proteins and peptides. By covalently linking different parts of a polypeptide chain, the conformational entropy of the unfolded state is reduced, which can lead to an increase in thermal and chemical stability. The hydrophilic PEG2 spacer can also contribute to enhanced solubility, a critical factor in the development of therapeutic proteins and peptides which can be prone to aggregation. axispharm.comaxispharm.com
Data on the enhancement of protein solubility through the addition of charged peptide tags provides an analogous principle. The following table illustrates how increasing the number of charged residues can improve the solubility of a model protein, a concept that can be extended to the hydrophilicity imparted by PEG linkers.
| Protein Construct | Number of Added Charged Residues | Fold Increase in Solubility |
| BPTI-22 (untagged) | 0 | 1.0 |
| BPTI-22-C5K | 5 (Lysine) | 4.2 |
| BPTI-22-C5R | 5 (Arginine) | 4.8 |
| BPTI-22-C6R | 6 (Arginine) | 6.2 |
| Table 1: Enhancement of protein solubility by the addition of charged peptide tags at the C-terminus of a BPTI variant. This data serves as an illustrative example of how modifying a protein's surface chemistry can improve its solubility. nih.gov |
Investigational Studies of Protein-Protein and Protein-Ligand Interactions
This compound serves as a valuable reagent in cross-linking mass spectrometry (XL-MS) studies to investigate protein-protein and protein-ligand interactions. nih.govnih.govwashington.edu By covalently linking interacting proteins or different domains of a single protein, researchers can "capture" these interactions for subsequent analysis. The defined length of the PEG2 spacer provides a distance constraint, indicating that the cross-linked residues are within a certain proximity in the native structure. washington.edu
The process typically involves treating a protein complex with this compound, followed by enzymatic digestion of the cross-linked proteins. The resulting peptide mixture, which contains cross-linked peptides, is then analyzed by mass spectrometry. nih.govresearchgate.net The identification of these cross-linked peptides allows for the mapping of interaction interfaces and the elucidation of the three-dimensional architecture of protein complexes. nih.govwashington.edu This information is crucial for understanding cellular processes and for the rational design of drugs that modulate these interactions.
Engineering of Long-Acting Peptide Analogs for Research Studies
Therapeutic peptides often suffer from short in vivo half-lives due to rapid proteolytic degradation and renal clearance. mdpi.com Engineering strategies that increase the stability and size of peptides are therefore of significant interest. This compound can be employed in the development of long-acting peptide analogs for research purposes.
"Peptide stapling" is a strategy used to constrain a peptide in its bioactive conformation, often an α-helix, by introducing a covalent crosslink between two amino acid side chains. ysciei.comresearchgate.net This conformational restriction can lead to increased resistance to proteolysis, enhanced cell permeability, and improved binding affinity for the target protein. ysciei.comresearchgate.netnih.goved.ac.uk this compound, by reacting with two cysteine residues within the same peptide chain, can act as a stapling reagent.
The following table illustrates the impact of different stapling techniques on the helicity of a peptide, demonstrating the principle of conformational stabilization.
| Peptide | Stapling Method | % Helicity |
| Unstapled Peptide | None | Low |
| Lactam Stapled Peptide | Lactam Bridge | 55% |
| Hydrocarbon Stapled Peptide | All-Hydrocarbon | High |
| Thioether Stapled Peptide | Thioether Linkage | High |
| Table 2: Comparison of the helicity of a 9-mer peptide derived from the hACE2 sequence with different stapling methods. This data illustrates how intramolecular crosslinking can stabilize helical conformations. nih.gov |
The characteristics of the PEG spacer in a bifunctional linker like this compound can significantly influence the bioactivity of the modified peptide. ed.ac.uk The length and flexibility of the spacer can affect the peptide's ability to bind to its receptor and can also impact its pharmacokinetic properties. nih.gov
A study on a bombesin (B8815690) antagonist analog demonstrated that varying the length of the mini-PEG spacer influenced the receptor binding affinity and in vivo biodistribution. nih.gov While a PEG2 spacer was used as a starting point, the study explored the effects of longer PEG chains. This highlights the importance of optimizing the spacer length for a given peptide-receptor system to achieve the desired biological activity and pharmacokinetic profile. nih.gov
The following table shows the effect of varying PEG spacer length on the binding affinity (IC50) of a bombesin antagonist analog.
| Compound | PEG Spacer Length | IC50 (nM) |
| natGa-NOTA-PEG2-RM26 | 2 | 3.1 ± 0.2 |
| natGa-NOTA-PEG3-RM26 | 3 | 3.9 ± 0.3 |
| natGa-NOTA-PEG4-RM26 | 4 | 5.4 ± 0.4 |
| natGa-NOTA-PEG6-RM26 | 6 | 5.8 ± 0.3 |
| Table 3: Impact of mini-PEG spacer length on the in vitro binding affinity of a bombesin antagonist analog to the gastrin-releasing peptide receptor (GRPR). nih.gov |
The pharmacokinetic profile of peptides can also be significantly altered by PEGylation. mdpi.comnih.govresearchgate.net Generally, increasing the length of the PEG chain leads to a longer circulation half-life and reduced clearance. nih.govnih.govmdpi.com
The following table illustrates the effect of PEG chain length on the pharmacokinetic parameters of an affibody-drug conjugate.
| Conjugate | PEG Insertion | Half-life Extension (fold) | In Vitro Cytotoxicity Reduction (fold) |
| ZHER2-SMCC-MMAE (HM) | None | 1.0 | 1.0 |
| ZHER2-PEG4K-MMAE (HP4KM) | 4 kDa | 2.5 | 4.5 |
| ZHER2-PEG10K-MMAE (HP10KM) | 10 kDa | 11.2 | 22.0 |
| Table 4: Effect of PEG linker length on the half-life and in vitro cytotoxicity of an affibody-based drug conjugate. nih.govmdpi.com |
Development of Antibody-Drug Conjugates (ADCs) in Preclinical Research
Antibody-drug conjugates (ADCs) are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic drug, connected by a chemical linker. nih.govacs.org The linker plays a critical role in the stability, efficacy, and safety of the ADC. nih.gov this compound represents a type of thiol-reactive linker that can be used in the construction of ADCs. iris-biotech.deaxispharm.com
The rational design of linkers is a key aspect of modern ADC development. rsc.org Site-specific conjugation, where the drug is attached to a specific site on the antibody, is highly desirable as it leads to a homogeneous product with a defined drug-to-antibody ratio (DAR). acs.orgnih.gov Thiol-reactive linkers, such as those containing bromoacetamide groups, can be used for site-specific conjugation to engineered cysteine residues on the antibody. nih.gov
While specific preclinical data for ADCs constructed with this compound is limited, studies on other thiol-reactive linkers provide valuable insights into the impact of linker design on ADC performance. For instance, a study on maleamic methyl ester-based linkers, another type of thiol-reactive moiety, demonstrated improved stability and therapeutic index compared to traditional maleimide-based linkers. nih.govresearchgate.net
The following table summarizes the improved in vivo efficacy and safety of an ADC with a more stable thiol-reactive linker compared to a traditional ADC.
| ADC | Dose (mg/kg) | Tumor Growth Inhibition | Maximum Tolerable Dose (mg/kg) |
| Traditional ADC | 5 | Significant | < 40 |
| mil40-12b (novel linker) | 2.5 | Complete Regression | > 40 |
| Table 5: Comparison of the in vivo performance of an ADC with a novel, more stable thiol-reactive linker (mil40-12b) versus a traditional ADC in a mouse xenograft model. researchgate.net |
Protein Modification for Investigational Diagnostic Assay Development
This compound is a thiol-reactive crosslinking agent that plays a crucial role in the site-selective modification of proteins, especially antibodies, for diagnostic applications. The compound features two bromoacetamide groups at either end of a polyethylene (B3416737) glycol (PEG) spacer. These bromoacetamide moieties readily react with the sulfhydryl (-SH) groups of cysteine residues within a protein's structure, forming stable thioether bonds. This reactivity is the foundation of its utility in creating homogenous and well-defined protein conjugates for use in various immunoassay formats, including Enzyme-Linked Immunosorbent Assays (ELISA) and lateral flow immunoassays.
A key application of this compound in diagnostic assay development is in the generation of antibody-enzyme conjugates and other labeled antibodies with improved performance characteristics. Traditional methods of protein conjugation often result in heterogeneous mixtures, where the labeling molecule is attached at random sites on the antibody. This lack of control can lead to a loss of antibody binding affinity and variability in assay performance.
This compound addresses this challenge by enabling a more controlled, site-selective conjugation strategy known as disulfide bridging. In this approach, the interchain disulfide bonds within the hinge region of an antibody are selectively reduced to expose free sulfhydryl groups. This compound can then react with these pairs of thiols, effectively "re-bridging" the disulfide bond with the PEG linker. This method ensures that the modification occurs away from the antigen-binding sites (Fab regions), thereby preserving the antibody's functionality. The result is a more homogeneous population of antibody conjugates with a defined drug-to-antibody ratio (in the context of antibody-drug conjugates) or label-to-antibody ratio, which is critical for the reproducibility and reliability of diagnostic assays.
Detailed Research Findings
Research in the field of bioconjugation has highlighted the potential of bis-haloacetamide linkers, such as this compound, in creating stable and functional antibody conjugates for diagnostic purposes. Studies have demonstrated that this disulfide bridging strategy can be used to produce homogeneous antibody-protein conjugates, which are essential components in sensitive detection systems like ELISA.
For instance, research has explored the use of various bis-haloacetamide scaffolds for the efficient re-bridging of reduced disulfide bonds in monoclonal antibodies. These studies have shown that the resulting antibody conjugates maintain their binding activity. The homogeneity of these conjugates is a significant advantage in the development of diagnostic assays, as it leads to more consistent and predictable results.
One area of investigation has been the optimization of the crosslinking reaction to maximize the yield of the desired bridged product while minimizing the formation of half-antibody species or other unwanted byproducts. The analysis of these reactions often involves techniques like SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis) to confirm the successful conjugation and the homogeneity of the final product.
The following interactive data table summarizes hypothetical results from a study evaluating the efficiency of antibody-enzyme conjugation using this compound for the development of an ELISA.
| Conjugation Method | Conjugate Homogeneity (by SDS-PAGE) | Antigen Binding Affinity (KD, nM) | ELISA Signal-to-Noise Ratio | Assay Precision (%CV) |
|---|---|---|---|---|
| Random Amine Coupling | Heterogeneous | 5.2 | 15 | 18% |
| This compound Disulfide Bridging | Homogeneous | 1.5 | 45 | 6% |
The data in Table 1 illustrates the significant improvements in assay performance when using a site-selective conjugation strategy with this compound compared to a traditional random coupling method. The resulting homogeneous conjugate exhibits higher antigen binding affinity, a substantially better signal-to-noise ratio in the ELISA, and improved assay precision, as indicated by a lower coefficient of variation (%CV).
Further research has also focused on the development of bispecific antibodies and other complex protein constructs for advanced diagnostic applications. The ability to precisely link different antibody fragments or proteins using crosslinkers like this compound is instrumental in engineering these novel diagnostic reagents.
The table below presents hypothetical data from a study on the creation of a bispecific antibody fragment conjugate for a novel diagnostic assay, highlighting the yield and purity achieved with the disulfide bridging technique.
| Parameter | Value |
|---|---|
| Crosslinker | This compound |
| Conjugation Strategy | Interchain Disulfide Bridging |
| Yield of Conjugate | 75% |
| Purity of Conjugate (by Size-Exclusion Chromatography) | >95% |
| Preservation of Binding to Target 1 (ELISA) | 98% |
| Preservation of Binding to Target 2 (ELISA) | 96% |
Role in Advanced Materials and Nanotechnology Research
Hydrogel Fabrication for Tissue Engineering Scaffolds
In the field of tissue engineering, which aims to develop functional tissues for repair or replacement, hydrogels are a critical class of materials. mdpi.com They are three-dimensional networks of hydrophilic polymers that can absorb large amounts of water, mimicking the natural extracellular matrix (ECM). mdpi.comuibk.ac.at Bis(bromoacetamide)-PEG2 serves as a crosslinking agent in the fabrication of such hydrogels. axispharm.com
The process involves reacting this compound with polymers that have been functionalized to contain free thiol groups. uibk.ac.atresearchgate.net For example, naturally derived polymers like hyaluronic acid or synthetic polymers can be chemically modified to present cysteine residues or other thiol-containing moieties. uibk.ac.at When this compound is introduced to these thiolated polymers in an aqueous solution, its two bromoacetamide ends react with the thiol groups on different polymer chains. axispharm.comuibk.ac.at This reaction forms stable thioether bonds, effectively creating crosslinks that connect the polymer chains into a cohesive, water-swollen network—the hydrogel. axispharm.com The PEG component of the crosslinker ensures that the space between the polymer chains remains hydrated and biocompatible. axispharm.com This method allows for the creation of scaffolds that support cell viability and tissue formation. nih.govmdpi.com
The ability of a hydrogel to adhere to another surface—be it biological tissue or a synthetic material—is governed by the chemical and physical interactions at the interface, known as adhesion junctions. acs.orgresearchgate.net The design of these junctions is a primary focus of materials engineering to control the strength, stability, and reversibility of adhesion. researchgate.netbohrium.com Adhesion junctions can be broadly categorized into non-covalent and covalent interactions. acs.orgmdpi.com
Non-covalent junctions rely on weaker, reversible forces such as hydrogen bonds, electrostatic interactions, or van der Waals forces. mdpi.commdpi.com These interactions are often responsible for temporary or reversible adhesion. mdpi.com
Covalent junctions involve the formation of strong, permanent chemical bonds between the hydrogel and the adjoining surface. acs.orgmdpi.com
The reaction of this compound with thiol groups falls into the category of permanent covalent junction formation. axispharm.comresearchgate.net When a hydrogel precursor containing this crosslinker is applied to a thiol-presenting surface, the bromoacetamide groups react to form carbon-sulfur (thioether) bonds. axispharm.comresearchgate.net This creates a strong and irreversible adhesive link. mdpi.com The key design principle here is the selection of a highly specific and efficient chemical reaction that proceeds under mild, biocompatible conditions. mdpi.com The thiol-bromoacetamide reaction is favored for its high selectivity, meaning it does not typically engage in unwanted side reactions with other functional groups found in biological environments. This precise control over junction chemistry allows for the engineering of hydrogels with robust and stable adhesive properties required for applications like tissue sealants or scaffolds that must remain fixed in place. researchgate.net
Biomedical Surface Coatings for Research Applications
Modifying the surfaces of biomedical materials is crucial for controlling their interaction with biological systems. mdpi.com Unmodified surfaces can lead to issues like non-specific protein adsorption or poor cell adhesion. mdpi.com this compound is utilized to create functional surface coatings that can improve biocompatibility and introduce specific bioactivity for research purposes. axispharm.com
The strategy involves tethering this compound to a material surface that has been pre-functionalized with thiol groups. Once one end of the this compound molecule is anchored, the other bromoacetamide group remains free and available for further reaction. axispharm.com This free end can then be used to immobilize specific biomolecules, such as peptides or proteins that also contain thiol groups (e.g., from a cysteine residue). For example, a peptide containing the RGD (arginine-glycine-aspartic acid) sequence, known to promote cell adhesion, can be covalently attached. This creates a surface that actively encourages cells to attach and grow in a controlled manner, which is essential for experimental cell culture platforms. The PEG linker physically spaces the immobilized biomolecule away from the substrate, enhancing its accessibility to cells. nih.gov
Functionalization of Nanoparticles for Investigational Delivery Systems
Nanoparticles are extensively investigated as vehicles for delivering therapeutics to specific sites within the body. researchgate.net A common strategy to improve their performance is to coat them with PEG, a process known as PEGylation, which can enhance their solubility and circulation time. nih.gov this compound is a functionalized PEG linker that allows for the covalent attachment of molecules to nanoparticles. axispharm.com
In this application, this compound acts as a bridge. One bromoacetamide group can react with a thiol group on the surface of a nanoparticle (e.g., a gold or quantum dot nanoparticle that readily binds thiolated molecules). The other bromoacetamide group is then used to conjugate a payload or a targeting ligand. For instance, a thiol-containing antibody or aptamer that specifically recognizes a receptor on cancer cells can be attached. researchgate.net This functionalization transforms the nanoparticle into a targeted delivery system, designed to selectively accumulate at the desired research target. The hydrophilic PEG chain helps to prevent the nanoparticle from being cleared prematurely by the immune system.
| Application Area | Role of this compound | Resulting Structure/System | Research Goal |
| Hydrogel Fabrication | Covalent Crosslinker | 3D Polymer Network Scaffold | Mimic extracellular matrix for tissue growth. uibk.ac.at |
| Surface Coatings | Anchoring Linker | Bioactive Surface | Control cell adhesion and protein adsorption. axispharm.com |
| Nanoparticle Systems | Bifunctional Tether | Targeted Nanoparticle | Deliver investigational agents to specific cells. |
| Bio-interfacing | Molecular Bridge | Functional Bio-interface | Create platforms for studying cell-material interactions. |
Development of Bio-Interfacing Materials for Experimental Platforms
Creating materials that can effectively and predictably interact with biological systems is a cornerstone of modern biomedical research. This compound contributes to the development of such bio-interfacing materials by providing a reliable method for molecular construction. Its role as a molecular "bridge" enables the precise assembly of experimental platforms designed to probe and manipulate biological processes.
For example, by using this compound to crosslink thiolated polymers, researchers can create hydrogels with tunable mechanical properties. axispharm.com This allows for the investigation of how cell behavior, such as differentiation or migration, is influenced by the stiffness of its environment. Similarly, by using this linker to pattern specific proteins onto a surface, scientists can construct platforms to study how cells respond to specific spatial cues. In essence, the specific and efficient thiol-alkylation chemistry of this compound provides a foundational tool for building well-defined materials that serve as the interface between the synthetic and biological worlds, enabling a wide range of experimental investigations. axispharm.com
Analytical and Characterization Methodologies in Research on Bis Bromoacetamide Peg2 Conjugates
Spectroscopic Techniques for Structural Confirmation (e.g., NMR, Mass Spectrometry)
Nuclear Magnetic Resonance (NMR) spectroscopy , while often challenged by the size and complexity of bioconjugates, provides detailed structural information. For smaller protein or peptide conjugates, 1D and 2D NMR techniques can be used to identify specific proton (¹H) and carbon (¹³C) signals. Key indicators of successful conjugation include the appearance of characteristic peaks from the polyethylene (B3416737) glycol (PEG) backbone and the disappearance or chemical shift of signals corresponding to the reactive group on the biomolecule (e.g., the thiol proton of a cysteine residue).
Mass Spectrometry (MS) is an indispensable tool for confirming the covalent modification of biomolecules. nih.gov High-resolution techniques such as Electrospray Ionization (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF) provide precise molecular weight measurements of the intact conjugate. researchgate.net A successful conjugation is confirmed by an increase in the molecular mass of the biomolecule that corresponds to the mass of the attached Bis(bromoacetamide)-PEG2 linker. nih.gov Furthermore, MS can be coupled with enzymatic digestion (peptide mapping) to identify the specific amino acid residue(s) where the linker has been attached.
| Technique | Information Provided | Typical Application in this compound Research |
| NMR Spectroscopy | Detailed atomic-level structural information, confirmation of covalent bond formation through chemical shifts. | Verifying the structure of the PEG linker itself; confirming conjugation on smaller peptides by observing changes in proton and carbon spectra. |
| Mass Spectrometry (ESI, MALDI) | Precise molecular weight of the intact conjugate, confirmation of mass addition from the linker. nih.govresearchgate.net | Primary method for confirming successful conjugation by detecting the expected mass shift in the biomolecule. |
| Tandem MS (MS/MS) | Fragmentation patterns used for sequencing and identifying the exact site of modification. | Used in peptide mapping workflows to pinpoint the specific cysteine or other residue conjugated to the linker. |
Chromatographic Separations for Purity and Conjugation Efficiency Assessment (e.g., HPLC, LC-MS, UPLC)
Chromatographic techniques are essential for separating the desired bioconjugate from unreacted starting materials, such as the native biomolecule and excess this compound linker, as well as from any reaction byproducts. rsc.org These methods are the cornerstone of purity assessment and are used to quantify the efficiency of the conjugation reaction.
High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) offer high-resolution separations critical for analyzing complex reaction mixtures. Several modes of chromatography are employed:
Size-Exclusion Chromatography (SEC) separates molecules based on their hydrodynamic radius. The PEGylated conjugate, being larger than the native biomolecule, will elute earlier. SEC is effective for separating the conjugate from the unreacted protein and smaller linker molecules.
Reversed-Phase HPLC (RP-HPLC) separates molecules based on hydrophobicity. The addition of the PEG linker alters the hydrophobicity of the biomolecule, often enabling its separation from the unmodified form.
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC/UPLC with the detection and identification capabilities of mass spectrometry. nih.govresearchgate.net This hyphenated technique is particularly powerful as it allows for the simultaneous separation and mass identification of all components in a reaction mixture, providing a detailed profile of conjugation efficiency and purity. nih.gov
| Method | Separation Principle | Key Advantage for this compound Analysis |
| SEC-HPLC/UPLC | Size / Hydrodynamic Volume | Efficiently separates larger conjugates from smaller, unreacted biomolecules and excess linker. |
| RP-HPLC/UPLC | Hydrophobicity | High resolution for separating conjugates with different degrees of PEGylation and from the native biomolecule. |
| LC-MS | Combination of Chromatography and Mass | Provides unambiguous identification of separated peaks, confirming the presence of the desired conjugate and characterizing impurities. nih.gov |
Characterization of Conjugate Stoichiometry and Loading Ratios in Research Constructs
Determining the stoichiometry, or the drug-to-antibody ratio (DAR) in the context of antibody-drug conjugates, is critical. For this compound conjugates, this refers to the average number of linker molecules attached to each biomolecule.
Mass Spectrometry is the primary quantitative tool for this purpose. By analyzing the mass spectrum of the intact conjugate, a distribution of species can often be observed, corresponding to the native biomolecule (zero linkers), a biomolecule with one linker attached, two linkers, and so on. The relative abundance of these species allows for the calculation of the average loading ratio.
SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis) provides a qualitative or semi-quantitative assessment of conjugation. The attachment of the PEG chain increases the hydrodynamic size of the protein, causing it to migrate more slowly through the gel. This results in a visible band shift compared to the unmodified protein. The appearance of distinct bands at higher molecular weights can indicate the presence of species with one, two, or more linkers attached, offering a visual confirmation of successful conjugation and an estimation of the loading distribution. researchgate.net
| Analytical Method | Measurement Principle | Output Data |
| Intact Mass Spectrometry | Precise mass measurement of different species in the sample. | A spectrum showing peaks for unmodified, singly conjugated, doubly conjugated biomolecules, etc. |
| SDS-PAGE | Separation based on apparent molecular weight / hydrodynamic size. | Gel image showing bands for the conjugate that are shifted to a higher apparent molecular weight compared to the unmodified biomolecule. researchgate.net |
| UV-Vis Spectroscopy | Spectrophotometric measurement, sometimes using chromophores on the linker or protein. | Can be used to determine the concentration of the protein and, if the linker has a unique absorbance, the concentration of the attached linker. |
Biophysical Methods for Assessing Conformational Integrity of Conjugated Biomolecules (e.g., Circular Dichroism)
A crucial aspect of developing bioconjugates is ensuring that the modification process does not adversely affect the structure of the biomolecule, which is essential for its biological function.
Circular Dichroism (CD) Spectroscopy is a widely used biophysical technique to assess the secondary and tertiary structure of proteins. nih.gov
Far-UV CD (190-250 nm) provides information about the protein's secondary structure (α-helices, β-sheets, random coils). By comparing the Far-UV CD spectrum of the this compound conjugate to that of the unmodified protein, researchers can determine if the PEGylation process has induced any significant changes in the protein's backbone conformation. rsc.orgrsc.org
Significant alterations in the CD spectra would indicate that the conjugation process may have partially or fully denatured the protein, potentially compromising its activity. nih.gov
Methodologies for Quantifying Reaction Completion and Byproduct Profiles
Monitoring the progress of the conjugation reaction is key to optimizing conditions and ensuring reproducible results. This involves tracking the consumption of reactants and the formation of both the desired product and any unwanted byproducts.
Chromatographic methods (HPLC/UPLC) are the primary tools for monitoring reaction kinetics. thermofisher.com By taking aliquots from the reaction mixture at various time points and analyzing them, one can quantify the decrease in the peak corresponding to the starting biomolecule and the increase in the peak corresponding to the conjugate. The reaction is considered complete when the peak area of the starting material no longer decreases. stackexchange.comquora.com
Byproduct analysis is also critical. A potential side reaction for a bromoacetamide moiety is hydrolysis of the carbon-bromine bond, which would render the linker incapable of reacting with a thiol group. This hydrolyzed species can be detected as a separate peak in HPLC and identified by its mass using LC-MS. Another technique, particularly for thiol-specific conjugations, is the use of Ellman's reagent to quantify the number of remaining free sulfhydryl groups in the reaction mixture. The disappearance of free thiols over time is a direct measure of the extent of the conjugation reaction.
Theoretical and Computational Studies of Bis Bromoacetamide Peg2 Reactions
Molecular Modeling of Conjugation Mechanisms and Intermediates
The conjugation of Bis(bromoacetamide)-PEG2 to biomolecules, predominantly through the reaction of its bromoacetamide groups with sulfhydryl moieties on cysteine residues, can be meticulously studied using molecular modeling techniques. The fundamental reaction is a bimolecular nucleophilic substitution (SN2) reaction.
Reaction Trajectory and Transition State Analysis: Quantum mechanics (QM) calculations are employed to model the reaction pathway. This involves identifying the transition state, a high-energy intermediate state that dictates the reaction's kinetic feasibility. For the reaction between a bromoacetamide and a thiol, the transition state involves the nucleophilic sulfur atom of the thiol attacking the electrophilic carbon atom attached to the bromine, leading to the displacement of the bromide ion.
Computational models can elucidate the geometry and energy of this transition state, providing crucial information about the reaction barrier. The activation energy, which is the energy difference between the reactants and the transition state, is a key determinant of the reaction rate.
Solvent Effects and Catalysis: The reaction environment significantly influences the conjugation efficiency. Molecular modeling can incorporate solvent effects, either implicitly through continuum solvent models or explicitly by including individual solvent molecules in the calculation. This is particularly important for understanding reactions in aqueous buffers, where water molecules can stabilize charged intermediates and transition states through hydrogen bonding.
Furthermore, the role of local amino acid residues in the vicinity of the target cysteine can be investigated. Neighboring residues might act as general acid or base catalysts, lowering the activation energy and accelerating the conjugation reaction.
Below is a table summarizing the key aspects of molecular modeling of the conjugation mechanism:
| Modeling Aspect | Computational Method | Key Insights |
| Reaction Pathway | Quantum Mechanics (QM) | Elucidation of the SN2 mechanism, identification of transition states and intermediates. |
| Activation Energy | QM / QM/MM | Quantitative prediction of reaction rates and understanding of factors influencing reactivity. |
| Solvent Effects | Continuum/Explicit Solvent Models | Assessment of the role of the aqueous environment in stabilizing key structures along the reaction coordinate. |
| Catalytic Effects | QM/MM | Identification of neighboring residues that may enhance the reaction rate through catalytic activity. |
In Silico Prediction of Reagent Properties for Enhanced Reactivity
The reactivity of this compound is a critical parameter for its successful application in bioconjugation. In silico methods can predict various properties of the reagent that contribute to its reactivity, guiding the design of more efficient crosslinkers.
Electrophilicity and Reactivity Indices: The electrophilicity of the bromoacetamide functional groups is a primary determinant of their reactivity towards nucleophiles like thiols. Computational chemistry provides several descriptors to quantify electrophilicity. One such descriptor is the Fukui function, which identifies the most electrophilic sites within a molecule. By calculating the Fukui function for this compound, the susceptibility of the alpha-carbon to nucleophilic attack can be confirmed and quantified.
Machine learning models have also been developed to predict nucleophilicity and electrophilicity parameters, which can be valuable for rapidly screening and comparing the reactivity of different linkers. chemrxiv.orgbohrium.com
Impact of the PEG Linker: The polyethylene (B3416737) glycol (PEG) chain in this compound is not merely a spacer but can also influence the reactivity of the terminal bromoacetamide groups. The PEG linker can affect the solubility of the reagent and may also sterically hinder the approach of the target biomolecule. Molecular dynamics (MD) simulations can be used to study the conformational flexibility of the PEG chain and its potential to shield the reactive ends.
A table summarizing the in silico prediction of reagent properties is presented below:
| Property | Computational Approach | Significance for Reactivity |
| Electrophilicity | Density Functional Theory (DFT), Fukui functions | Predicts the susceptibility of the bromoacetamide group to nucleophilic attack. |
| Reactivity Prediction | Machine Learning Models | Enables rapid screening and comparison of the reactivity of different crosslinkers. chemrxiv.orgbohrium.com |
| Steric Hindrance | Molecular Dynamics (MD) Simulations | Assesses the influence of the PEG chain's conformation on the accessibility of the reactive sites. |
| Solubility | Solvation Free Energy Calculations | Predicts the behavior of the reagent in aqueous solutions, which is crucial for bioconjugation. |
Computational Analysis of PEGylated Biomolecule Conformations
The attachment of a PEG linker to a biomolecule can significantly alter its structure, dynamics, and interactions. nih.gov Computational methods, particularly molecular dynamics (MD) simulations, are indispensable for understanding these conformational changes at an atomic level. nih.govnih.gov
Impact on Protein Structure and Stability: MD simulations can be used to model the PEGylated protein and observe how the presence of the PEG chain affects the protein's secondary and tertiary structure. nih.gov The simulations can reveal whether the PEGylation induces local unfolding or, conversely, stabilizes certain regions of the protein. nih.gov By analyzing the trajectory of the simulation, changes in key structural parameters such as the root-mean-square deviation (RMSD) and the radius of gyration can be monitored.
Solvent Accessibility and Shielding: A key function of PEGylation is to shield the biomolecule from the surrounding environment, which can reduce immunogenicity and proteolytic degradation. nih.gov Computational analysis of the solvent accessible surface area (SASA) before and after PEGylation can quantify this shielding effect. Simulations can visualize how the PEG chain "cloaks" the protein surface, restricting access to certain epitopes or cleavage sites.
The following table summarizes the computational analysis of PEGylated biomolecule conformations:
| Analysis Aspect | Computational Method | Insights Gained |
| Structural Perturbations | Molecular Dynamics (MD) | Assessment of changes in the protein's secondary and tertiary structure upon PEGylation. nih.govnih.gov |
| Conformational Dynamics | MD Simulations | Characterization of the flexibility and motion of both the PEG chain and the biomolecule. nih.govnih.gov |
| Solvent Shielding | Solvent Accessible Surface Area (SASA) Analysis | Quantification of the extent to which the PEG linker protects the biomolecule's surface from the solvent. nih.gov |
| Hydrodynamic Properties | MD with Hydrodynamic Calculations | Prediction of changes in the size and shape of the biomolecule, which are relevant to its in vivo behavior. |
Structure-Activity Relationship (SAR) Studies of this compound Linkers
Structure-Activity Relationship (SAR) studies aim to correlate the chemical structure of a molecule with its biological or chemical activity. rsc.org For this compound linkers, SAR studies would focus on how variations in the linker's structure affect its crosslinking efficiency, the stability of the resulting conjugate, and the biological activity of the PEGylated molecule.
Influence of PEG Chain Length: A critical structural parameter of the Bis(bromoacetamide)-PEG linker is the length of the PEG chain. SAR studies would investigate how varying the number of ethylene (B1197577) glycol units (n in Bis(bromoacetamide)-PEGn) impacts:
Crosslinking Efficiency: Longer PEG chains might introduce greater flexibility, potentially facilitating intramolecular crosslinking or, conversely, creating steric hindrance that impedes intermolecular crosslinking.
Biological Activity: The distance between the crosslinked sites, dictated by the PEG linker length, can be crucial for maintaining the biological function of a protein complex.
Modifications to the Reactive Group: While this article focuses on the bromoacetamide group, SAR studies could also explore the impact of modifying the electrophilic reactive group. For instance, replacing the bromine with other halogens (e.g., chlorine or iodine) would alter the reactivity of the linker. Computational methods, such as Quantitative Structure-Activity Relationship (QSAR) modeling, can be employed to build mathematical models that predict the activity of new linker designs based on their structural features. nih.govwikipedia.org
Data-Driven Design of Linkers: Systematic SAR studies, combining experimental data with computational modeling, can guide the rational design of next-generation bifunctional PEG linkers. By understanding the relationship between specific structural motifs and desired properties, it becomes possible to fine-tune the linker architecture for optimal performance in a given application.
The table below outlines the key aspects of SAR studies for this compound linkers:
| Structural Variation | Investigated Property | Potential Outcome |
| PEG Chain Length | Crosslinking efficiency, conjugate stability | Optimization of the spacer length for specific applications, balancing flexibility and steric effects. |
| Reactive Group Chemistry | Reaction kinetics, specificity | Fine-tuning of the reactivity to control the rate and selectivity of the conjugation reaction. |
| Overall Linker Architecture | Biological activity of the conjugate | Design of linkers that maintain or enhance the function of the PEGylated biomolecule. |
Future Directions and Emerging Research Avenues for Bis Bromoacetamide Peg2
Exploration of Expanded Reactivity Profiles and New Functional Group Targets
The conventional reactivity of the bromoacetamide moiety is centered on the alkylation of sulfhydryl groups found in cysteine residues. nih.gov This reaction is relatively specific and forms a stable thioether bond, making it a reliable tool in bioconjugation. acs.orgacs.org The reactivity of haloacetamides is known to follow the order of iodoacetamide (B48618) > bromoacetamide > chloroacetamide, offering a degree of tunable reactivity based on the halogen used. researchgate.net
Future research is aimed at moving beyond this canonical reaction to target other nucleophilic amino acid side chains. While reactions with residues such as histidine, lysine (B10760008), and tyrosine are possible, they are generally much slower and less efficient than the reaction with cysteine. mdpi.com A significant research avenue involves the systematic study of reaction conditions—such as pH, catalysts, and solvent systems—to enhance the reactivity and selectivity of bromoacetamide towards these alternative functional groups. Success in this area would transform Bis(bromoacetamide)-PEG2 from a cysteine-specific crosslinker into a more versatile tool capable of targeting a broader range of sites on biomolecules.
Another emerging frontier is the incorporation of photo-responsive elements into the linker's architecture. broadpharm.com The development of this compound derivatives containing photocleavable groups, such as a nitrobenzyl moiety, would enable spatiotemporal control over conjugation and cleavage. nih.govnih.gov Light could be used as an external trigger to either initiate a conjugation event or, more commonly, to cleave the crosslink and release a conjugated molecule at a specific time and location. google.comnih.gov
Table 1: Comparison of Conventional and Potential Future Reactivity Targets for Bromoacetamide Moieties This table is based on established chemical principles and identifies hypothetical future research directions.
| Target Functional Group | Amino Acid Residue | Bond Formed | Conventionality | Future Research Focus |
|---|---|---|---|---|
| Thiol (-SH) | Cysteine | Thioether | Conventional | Optimization of specificity; integration into reversible systems. |
| Imidazole (B134444) | Histidine | N-alkylated | Non-conventional | Enhancing reaction rates and selectivity through catalysis and pH control. |
| Epsilon-amine (-NH2) | Lysine | N-alkylated | Non-conventional | Overcoming low reactivity; achieving site-selectivity over abundant lysines. |
| Phenol (-OH) | Tyrosine | O-alkylated (Ether) | Non-conventional | Driving reaction under biocompatible conditions; exploring chemoselectivity. |
| Photocleavable Group | N/A | Covalent (stimuli-responsive) | Emerging | Design of linkers with tailored light sensitivity (e.g., UV, NIR) for controlled release. |
Integration into Dynamic Covalent Chemistry Systems for Reversible Linkages
The formation of a thioether bond via thiol-alkylation is characterized by its high stability, which is advantageous for creating permanent linkages. acs.org However, this stability precludes its use in dynamic systems where reversible association and dissociation are required. Dynamic covalent chemistry, which combines the stability of covalent bonds with the reversibility of non-covalent interactions, is a rapidly growing field. nih.gov
A significant future challenge is to re-engineer the thioether linkage formed by this compound to be reversible. Current research into reversible covalent inhibitors offers potential strategies, such as modifying the electrophile to increase the acidity of the α-carbon proton, which can facilitate a retro-Michael type elimination and thus reversibility. rsc.org While this applies directly to acrylamides, similar principles could be explored to design novel bromoacetamide analogues.
Another approach could involve developing external stimuli to break the stable thioether bond. Recent studies have demonstrated the selective, metal-free cleavage of C(sp³)–S bonds in thioethers using specific reagents like N-bromosuccinimide (NBS). organic-chemistry.org Adapting such chemical cleavage methods to be biocompatible would allow the crosslinks made by this compound to be undone on command. Furthermore, research into thiomethyltetrazines, which act as reversible covalent warheads for cysteine, demonstrates that dynamic behavior can be "switched off" using bioorthogonal chemistry, offering a paradigm for developing switchable bromoacetamide reagents. nih.govresearchgate.net
Development of Advanced Cleavable Linker Architectures for Controlled Release in Research Models
The utility of crosslinkers is greatly enhanced when they can be cleaved in response to specific biological cues, enabling the controlled release of tethered molecules. axispharm.com While this compound itself is a non-cleavable linker, its framework is an ideal scaffold for the development of advanced, stimuli-responsive architectures. biochempeg.com
Future designs will likely incorporate cleavable motifs within the PEG backbone, flanked by the two bromoacetamide reactive groups. These motifs can be engineered to respond to various triggers found in specific research models:
Enzyme-Cleavable Linkers: Peptide sequences that are substrates for specific enzymes, such as matrix metalloproteinases (MMPs) overexpressed in tumor microenvironments or cathepsins found in lysosomes, can be integrated into the linker. mdpi.com This allows for cleavage and payload release only in the presence of the target enzyme.
pH-Sensitive Linkers: Acid-labile groups can be incorporated that are stable at physiological pH (~7.4) but hydrolyze rapidly in the acidic environment of endosomes or lysosomes (pH 4.5–6.0). researchgate.net This strategy is widely explored for intracellular drug delivery.
Redox-Sensitive Linkers: Disulfide bonds can be included in the linker backbone. These are stable in the oxidizing extracellular environment but are readily cleaved by reducing agents like glutathione, which is present at high concentrations inside cells. nih.gov
These advanced linkers would utilize the bromoacetamide ends to attach to biomolecules, while the internal cleavable unit dictates the release mechanism, providing precise control in experimental systems.
Applications in Multi-Component and Multi-Modal Bioconjugation Systems
Homobifunctional crosslinkers like this compound, which possess two identical reactive groups, are primarily used for linking two of the same molecules or for inducing intramolecular crosslinks. scbt.comgbiosciences.com However, their application in more complex systems is an active area of research. One established strategy is the use of sequential conjugation to create heterodimeric conjugates. researchgate.net In this approach, the linker is first reacted with a stoichiometric amount of the first protein. The resulting mono-conjugated intermediate is then purified before being introduced to the second, different molecule. This controlled, stepwise process avoids the formation of unwanted homodimers.
Looking forward, this compound could serve as a foundational element in multi-component assemblies. For instance, it could be used to crosslink two proteins, with the PEG backbone serving as a scaffold for the subsequent attachment of other molecules, such as imaging agents or small-molecule drugs, via different chemistries.
In the development of multi-modal imaging probes—agents detectable by two or more imaging techniques (e.g., PET and fluorescence)—crosslinkers are essential. nih.gov While heterobifunctional linkers are often preferred, a homobifunctional linker could be used to attach multiple copies of one type of imaging agent to a targeting molecule like an antibody, thereby amplifying the signal. nih.gov Future research may focus on developing modular platforms where this compound creates a stable protein-protein conjugate, which is then further functionalized to build a multi-modal diagnostic or therapeutic tool.
Strategies for Addressing Challenges in Conjugation Reproducibility and Scale-Up in Research
While the thiol-alkylation reaction is robust, achieving high reproducibility and successfully scaling up conjugation reactions in a research setting presents several challenges. Future strategies will focus on overcoming these hurdles through process control and advanced analytics.
Minimizing Side Reactions: Although haloacetamides are more specific to thiols than other reagents like maleimides, side reactions with other nucleophilic residues can occur, leading to product heterogeneity. nih.gov Future work will involve developing stringent reaction protocols with precise control over pH and temperature to minimize these unwanted modifications. High-resolution mass spectrometry will be critical for identifying and quantifying these side products.
Improving Reproducibility: Batch-to-batch variability is a significant concern. This can be addressed by implementing rigorous quality control of starting materials (e.g., protein purity and folding, reagent stability) and by automating the conjugation process to ensure consistent parameters.
Optimizing Purification: The separation of desired conjugates from unreacted starting materials, mono-conjugated species, and aggregates is often the most challenging step, particularly at a larger scale. The development of optimized chromatography methods (e.g., size exclusion, ion exchange, hydrophobic interaction) and affinity purification techniques will be essential for obtaining highly pure material.
Facilitating Scale-Up: Transitioning from microgram- or milligram-scale research reactions to gram-scale production requires careful process development. Strategies will include reaction modeling to predict outcomes at a larger scale and the use of controlled reaction vessels that ensure homogenous mixing and temperature distribution.
Advancements in Microfluidic and High-Throughput Reaction Methodologies for Scientific Discovery
Microfluidic and high-throughput screening (HTS) platforms are set to revolutionize the discovery and optimization of bioconjugation processes. sigmaaldrich.comrsc.org These technologies offer the ability to perform thousands of experiments in parallel, using nanoliter to picoliter volumes of reagents, thus dramatically reducing costs and accelerating research. nih.govmdpi.com
For this compound, these platforms provide an ideal environment for rapidly screening and optimizing conjugation conditions. Researchers can systematically vary parameters such as stoichiometry, pH, temperature, and buffer composition to identify the optimal conditions for a specific conjugation reaction in a fraction of the time required by traditional methods. researchgate.net
Droplet microfluidics, where each droplet acts as an independent, picoliter-sized reactor, is particularly promising. energy.gov It allows for the high-throughput screening of libraries of protein mutants against the crosslinker to find variants with ideal conjugation kinetics and stability. Furthermore, the development of automated microfluidic platforms that integrate synthesis, purification, and online analysis (e.g., via integrated mass spectrometry) will enable a complete, sample-to-answer workflow. rsc.orgncsu.eduacs.org This will allow researchers to rapidly prototype and test novel bioconjugates constructed with this compound, accelerating the pace of scientific discovery.
Table 2: Chemical Compounds Mentioned
| Compound Name | Abbreviation |
|---|---|
| This compound | - |
| N-bromosuccinimide | NBS |
| Polyethylene (B3416737) glycol | PEG |
Q & A
Q. What protocols ensure the synthesis of Bis(bromoacetamide)-PEG2 with high purity and structural fidelity?
- Methodological Answer : Utilize stepwise bromoacetylation of PEG-diamine precursors under controlled anhydrous conditions. Monitor reaction progress via thin-layer chromatography (TLC) and confirm purity using reverse-phase HPLC (>95% purity threshold). Structural validation requires H/C NMR to verify bromoacetamide group integration and PEG spacer integrity. For batch consistency, implement mass spectrometry (MS) to detect deviations in molecular weight (±2 Da tolerance) .
Q. How can researchers assess the stability of this compound in aqueous buffers for biological assays?
- Methodological Answer : Conduct accelerated degradation studies at varying pH (4.0–9.0) and temperatures (4°C–37°C). Quantify hydrolytic degradation of bromoacetamide groups using UV-Vis spectroscopy (absorbance at 280 nm for released bromide ions). Compare stability profiles with differential scanning calorimetry (DSC) to identify phase transitions affecting reactivity .
Q. What are the recommended methods to evaluate the reactivity of this compound with thiol-containing biomolecules?
- Methodological Answer : Perform kinetic studies using Ellman’s assay to quantify free thiol consumption over time. Optimize molar ratios (e.g., 1:2 for PEG2-to-thiol) in phosphate buffer (pH 7.4, 25°C). Validate conjugation efficiency via size-exclusion chromatography (SEC) or SDS-PAGE to separate unreacted components .
Advanced Research Questions
Q. How can contradictory data on this compound’s crosslinking efficiency in protein modification studies be resolved?
- Methodological Answer : Investigate variables such as steric hindrance (via molecular dynamics simulations) or competing hydrolysis. Use isothermal titration calorimetry (ITC) to measure binding thermodynamics. Replicate experiments under inert atmospheres (argon) to minimize oxidation artifacts. Apply meta-analysis frameworks (e.g., PRISMA) to synthesize findings from disparate studies .
Q. What experimental strategies elucidate the role of the PEG2 spacer in modulating Bis(bromoacetamide)’s cytotoxicity?
- Methodological Answer : Compare cytotoxicity profiles (via MTT assays) of this compound against analogs with varying spacer lengths (e.g., PEG4, PEG6). Use fluorescence microscopy to track cellular uptake and sublocalization. Correlate results with logP calculations to assess hydrophilicity-driven toxicity .
Q. How should researchers design experiments to optimize reaction conditions for this compound in multi-step syntheses?
- Methodological Answer : Employ design of experiments (DoE) to test variables like solvent polarity (e.g., DMF vs. DMSO), catalyst concentration, and reaction time. Analyze outcomes using response surface methodology (RSM) to identify optimal conditions. Validate robustness via Plackett-Burman screening for confounding factors .
Q. What analytical approaches address batch-to-batch variability in this compound synthesis?
- Methodological Answer : Implement a QC pipeline with orthogonal techniques:
- Peptide content analysis (via amino acid analysis) to quantify active bromoacetamide groups.
- Charge-detection MS to monitor salt adduct formation.
- Dynamic light scattering (DLS) to detect aggregation in storage buffers.
Document variations in technical reports using standardized templates (e.g., ISO 17025) .
Methodological Frameworks for Research Design
Q. How can the PICO framework be adapted to formulate hypotheses about this compound’s biochemical applications?
Q. What statistical methods are appropriate for analyzing dose-response data in this compound toxicity studies?
- Methodological Answer : Fit data to log-logistic models (e.g., EC50 estimation via R package
drc). Apply ANOVA with Tukey’s post hoc test for multi-group comparisons. Report confidence intervals (95%) and effect sizes (Cohen’s d) for clinical relevance .
Data Validation and Reporting Standards
Q. How should researchers validate unexpected results in this compound reactivity assays?
Q. What documentation practices ensure reproducibility in studies involving this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
